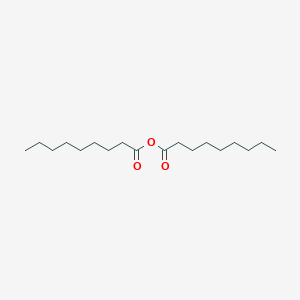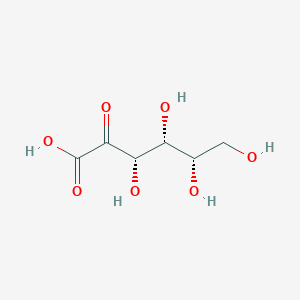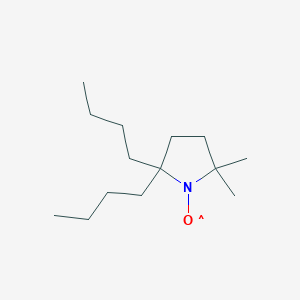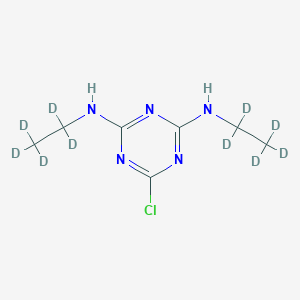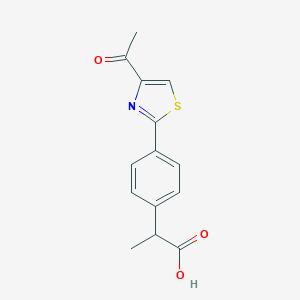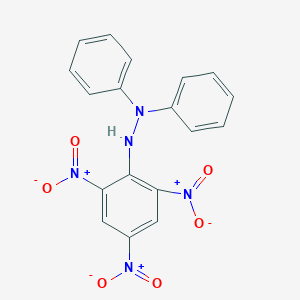
1,1-ジフェニル-2-ピクリルヒドラジン
概要
説明
1,1-Diphenyl-2-picrylhydrazine: is an organic compound known for its radical scavenging properties. It is a dark-colored crystalline powder composed of stable free radical molecules. The compound is often used in various scientific research applications due to its unique chemical properties .
科学的研究の応用
1,1-Diphenyl-2-picrylhydrazine is widely used in scientific research due to its radical scavenging properties. Some of its applications include:
Chemistry: Used as a standard for monitoring chemical reactions involving radicals.
Biology: Employed in assays to measure antioxidant activity.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of various chemical products and as a stabilizer in polymerization reactions
作用機序
Target of Action
The primary target of 1,1-Diphenyl-2-picrylhydrazine (DPPH) is free radicals . DPPH itself is a stable free radical that can accept an electron or hydrogen radical to become a stable diamagnetic molecule .
Mode of Action
DPPH interacts with its targets (free radicals) through a process known as the DPPH free radical scavenging process . When antioxidants react with DPPH, which is a stable free radical, it becomes paired off in the presence of a hydrogen donor (e.g., a free radical scavenging antioxidant) and is reduced to the DPPHH .
Biochemical Pathways
The DPPH assay method is based on the reduction of DPPH, a stable free radical . The free radical DPPH with an odd electron gives a maximum absorption at 517 nm (purple color) . When antioxidants react with DPPH, it becomes paired off in the presence of a hydrogen donor (e.g., a free radical scavenging antioxidant) and is reduced to the DPPHH . This results in decolorization (yellow color) with respect to the number of electrons captured .
Pharmacokinetics
It is known that dpph is a solid at room temperature . It is soluble in organic solvents such as chloroform, iso-propanol, and ethanol .
Result of Action
The result of DPPH’s action is the scavenging of free radicals. This is observed as a decrease in the absorbance of DPPH at 517 nm . The more decolorization, the more is the reducing ability . This test has been the most accepted model for evaluating the free radical scavenging activity of any new drug .
Action Environment
The action of DPPH is influenced by environmental factors such as light and the type of solvent used . For instance, DPPH should be dissolved in methanol and kept away from light sources during the assay . Furthermore, the type of solvent can influence the reaction of DPPH with free radicals . In organic solvents, DPPH can scavenge about 1.5-1.8 equivalents of the radical, while in buffer solution, it can scavenge about 3.5-3.9 equivalents .
生化学分析
Biochemical Properties
1,1-Diphenyl-2-picrylhydrazine is known for its role as a free radical scavenger . It interacts with antioxidants, which donate a hydrogen atom, leading to the reduction of 1,1-Diphenyl-2-picrylhydrazine to the DPPHH form . This reaction results in a decrease in absorbance from the DPPH .
Cellular Effects
1,1-Diphenyl-2-picrylhydrazine has been found to inhibit the growth of cancer cells in vitro . It also reduces blood glucose levels in mice . The antioxidant activity of 1,1-Diphenyl-2-picrylhydrazine plays a crucial role in these cellular effects.
Molecular Mechanism
The molecular mechanism of 1,1-Diphenyl-2-picrylhydrazine involves its reaction with antioxidants. As a stable free radical, 1,1-Diphenyl-2-picrylhydrazine accepts a hydrogen atom from antioxidants, leading to its reduction . This process results in the scavenging of free radicals, thereby exerting its antioxidant effects .
Temporal Effects in Laboratory Settings
The effects of 1,1-Diphenyl-2-picrylhydrazine over time in laboratory settings are related to its stability as a free radical. It can maintain its radical form until it interacts with a hydrogen donor
Metabolic Pathways
1,1-Diphenyl-2-picrylhydrazine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-2-picrylhydrazine can be synthesized through the reaction of 2,2-diphenyl-1-picrylhydrazyl with appropriate reagents under controlled conditions. The preparation involves dissolving the compound in methanol and protecting it from light sources to prevent degradation .
Industrial Production Methods: Industrial production of 1,1-Diphenyl-2-picrylhydrazine typically involves medium-pressure liquid chromatography and reversed-phase liquid chromatography. These methods are used to isolate and purify the compound from natural sources or synthetic mixtures .
化学反応の分析
Types of Reactions: 1,1-Diphenyl-2-picrylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium superoxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 1,1-Diphenyl-2-picrylhydrazine.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
類似化合物との比較
2,2-Diphenyl-1-picrylhydrazyl: Another radical scavenger with similar properties.
Butylated hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetics.
Propyl gallate (PG): A synthetic antioxidant used in food preservation
Uniqueness: 1,1-Diphenyl-2-picrylhydrazine is unique due to its stable free radical nature and its ability to act as a standard in radical scavenging assays. Its stability and reactivity make it a valuable tool in various scientific research applications .
特性
IUPAC Name |
1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBPJVKVIMMEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061896 | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-75-1, 1898-66-4 | |
| Record name | 1,1-Diphenyl-2-picrylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenyl-2-picrylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DPPH | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diphenyl-N'-picrylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DPPH function as an indicator of antioxidant activity?
A1: DPPH, due to its stable free radical nature, exhibits a characteristic deep violet color with an absorption maximum at 517 nm. [] When a substance with antioxidant properties is introduced, it can donate a hydrogen atom or an electron to DPPH, neutralizing the free radical. [, ] This neutralization results in a color change from violet to pale yellow, which can be quantified spectrophotometrically to determine the antioxidant capacity of the tested substance. [, ]
Q2: Can you explain the mechanism behind the color change observed in the DPPH assay?
A2: The color change arises from the reduction of DPPH to 1,1-Diphenyl-2-picrylhydrazine, a non-radical form. [, ] This reduction occurs when antioxidants present in a sample donate an electron or a hydrogen atom to the DPPH free radical. The extent of color change is directly proportional to the concentration of antioxidants in the tested sample.
Q3: Are there different mechanisms by which antioxidants can interact with DPPH?
A3: Yes, the interaction can occur via two main pathways: direct hydrogen atom transfer or electron transfer followed by proton transfer. [] The specific mechanism depends on the chemical nature of the antioxidant being tested and the reaction conditions.
Q4: What is the molecular formula and weight of DPPH?
A4: The molecular formula of DPPH is C18H12N5O6, and its molecular weight is 394.32 g/mol. []
Q5: What spectroscopic techniques can be used to characterize DPPH?
A5: Various techniques including UV-Vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be used to characterize DPPH. [, , ] UV-Vis spectroscopy is particularly useful in antioxidant assays due to the distinct color change associated with DPPH reduction.
Q6: In what research areas is DPPH commonly used?
A6: DPPH is widely used in food chemistry, [] natural product research, [, ] and pharmaceutical development [] to evaluate the antioxidant activity of various substances, including plant extracts, [, , ] food products, [] and synthetic compounds. [, ]
Q7: Are there limitations to using DPPH as an antioxidant assay?
A7: Yes, the DPPH assay primarily measures free radical scavenging capacity, which may not always directly correlate with the in vivo antioxidant activity. [, ] Additionally, factors like color interference from sample components can impact the accuracy of the assay.
Q8: What are some alternatives to the DPPH assay for assessing antioxidant activity?
A8: Alternative methods include ABTS (2,2’-azinobis-(3-ethylbenzthiazoline-6-sulphonic acid)) radical scavenging assay, [, ] ferric reducing antioxidant power (FRAP) assay, [, ] and oxygen radical absorbance capacity (ORAC) assay, each with its own advantages and limitations. [, ]
Q9: Can DPPH itself be involved in catalytic reactions?
A9: While commonly employed as an indicator in antioxidant assays, DPPH can also participate in catalytic reactions. For instance, research has explored its role in the catalytic epoxidation of alkenes, utilizing manganese-porphyrins in conjunction with peracetic acid. []
Q10: How does the presence of DPPH impact such catalytic reactions?
A10: Studies demonstrate that DPPH, in these specific reactions, can act as a one-electron oxidant. [] Its interaction with the manganese-porphyrin catalyst influences the formation of high-valent manganese-oxo species, which are crucial intermediates in the epoxidation process. []
Q11: Have computational methods been employed to study DPPH and its reactions?
A11: Yes, computational chemistry techniques like molecular docking and density functional theory (DFT) calculations have been applied to investigate the interactions of DPPH with various molecules and to elucidate the mechanisms of its reactions. [, ] These studies provide valuable insights into the structural features of DPPH and its reactivity.
Q12: How do structural modifications of DPPH impact its antioxidant activity?
A12: Although DPPH itself is not typically modified for enhanced antioxidant activity, understanding the structure-activity relationship is crucial when assessing the antioxidant potential of other compounds. Factors such as the presence of electron-donating groups and conjugation within the molecule can significantly influence the antioxidant capacity. []
Q13: What is known about the stability of DPPH?
A13: DPPH is recognized for its stability as a free radical, which is attributed to the delocalization of the unpaired electron across its structure, particularly the picryl ring and the two phenyl groups. [, ] This stability is crucial for its application as a reliable reagent in antioxidant assays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


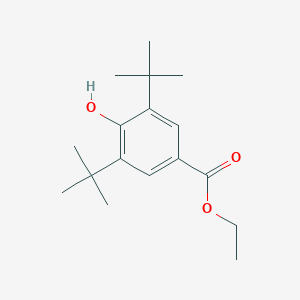
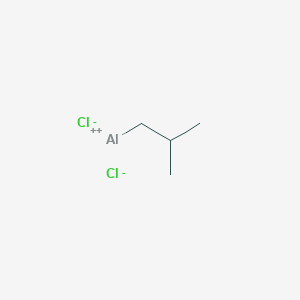
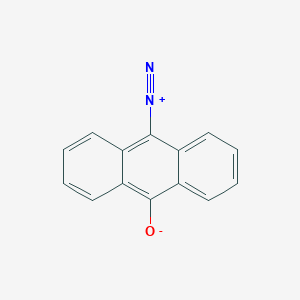
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
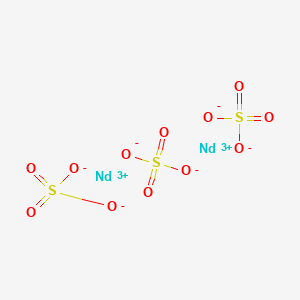
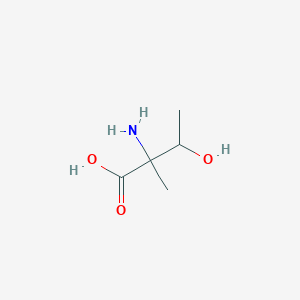
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)

